Ascosalitoxin
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Overview
Description
Ascosalitoxin is a monoterpenoid.
Scientific Research Applications
1. Translational Research and Nursing Science
While not directly mentioning Ascosalitoxin, this paper highlights the importance of basic research in healthcare sciences, including studies on molecules and cells, which is relevant for understanding the applications of substances like this compound (Grady, 2010).
2. Gliotoxin – A Fungal Toxin Study
Gliotoxin, another fungal toxin, has been studied for its immunosuppressive and anti-tumor properties. This research can be paralleled with this compound, providing insights into how fungal toxins might be used in medical applications (Scharf et al., 2016).
3. Aflatoxin Research
Aflatoxin, a carcinogenic and mutagenic mycotoxin, has been extensively studied for its global health impact. Research on similar mycotoxins, like this compound, could follow a similar trajectory, highlighting potential health risks or benefits (Klingelhöfer et al., 2018).
4. Sesquiterpene Lactones in Medical Research
Research on sesquiterpene lactones from Oncosiphon piluliferum for their antiplasmodial properties could provide a framework for investigating this compound’s potential in similar therapeutic applications (Pillay et al., 2007).
5. Antioxidant and Neuroprotective Research
Studies on various plant compounds, such as Huangqi-Honghua combination and calycosin, for their antioxidant and neuroprotective effects could guide research into similar properties of this compound (Cao et al., 2014); (Guo et al., 2012).
6. Biomedical Applications of Plant Toxins
Research on plant toxins for biomedical applications, such as designing management techniques and potential drug candidates, provides a context for considering this compound in a similar light (James et al., 2004).
7. Ethnopharmacology and Modern Applications
Studies on Acanthopanax senticosus and its modern applications in medicine can be analogous to exploring this compound's traditional and contemporary uses (Jia et al., 2020).
Properties
CAS No. |
152982-97-3 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2,4-dihydroxy-3-methyl-6-(4-methyl-3-oxohexan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H20O4/c1-5-8(2)14(18)9(3)11-6-13(17)10(4)15(19)12(11)7-16/h6-9,17,19H,5H2,1-4H3 |
InChI Key |
PNGIBNMUXNYIFZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C(C)C1=CC(=C(C(=C1C=O)O)C)O |
Canonical SMILES |
CCC(C)C(=O)C(C)C1=CC(=C(C(=C1C=O)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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